4-(1,1,3,3-Tetramethylbutyl)pyrocatechol

Catalog No.
S595307
CAS No.
1139-46-4
M.F
C14H22O2
M. Wt
222.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1,1,3,3-Tetramethylbutyl)pyrocatechol

CAS Number

1139-46-4

Product Name

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol

IUPAC Name

4-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

InChI

InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)10-6-7-11(15)12(16)8-10/h6-8,15-16H,9H2,1-5H3

InChI Key

BOTKTAZUSYVSFF-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)O

Synonyms

4-tert-octylcatechol

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)O

Inactivation of Blood-Borne Enveloped Viruses

Scientific Field: This application falls under the field of Clinical Chemistry and Virology .

Application Summary: The compound is used as a non-ionic detergent, commonly called Triton X-100, to inactivate blood-borne viruses . This is especially useful in outbreaks that strain healthcare system capacity .

Method of Application: Lithium-heparinized plasma was mixed with the detergent Triton X-100 at 1%. The inactivation of Ebola virus (EBOV), yellow fever virus (YFV), and chikungunya virus (CHIKV) was assessed using a virus-outgrowth assay .

Results and Outcomes: A bias of −0.78 mmol/L (95% CI, −2.41 to 0.85) was observed for CO2 and 5.79 U/L (95% CI, −0.05 to 11.63) was observed for aspartate aminotransferase after addition of Triton X-100 .

Antioxidant Activity in Lubricating Oil

Scientific Field: This application falls under the field of Chemical Engineering and Organic Synthesis .

Application Summary: The compound has been widely used in the synthesis of lubricating oil because of the reactive hydrogen atom bonded to the N atom .

Results and Outcomes: The compound has been found to exhibit antioxidant activity, which is beneficial in the context of lubricating oil .

Flavoring Agent in Food Industry

Scientific Field: This application falls under the field of Food Science and Technology .

Application Summary: The compound is used as a flavoring agent in the food industry .

Results and Outcomes: The compound has been found to exhibit flavoring properties, which is beneficial in the context of food products .

Organic Synthesis and Medicinal Chemistry

Scientific Field: This application falls under the field of Organic Synthesis and Medicinal Chemistry .

Application Summary: This hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for preparation of drug candidates containing hindered amine motifs .

Results and Outcomes: The compound has been found to be useful in the preparation of drug candidates containing hindered amine motifs .

Detergents, Deodorants, Astringents, Creams, and Antiseptics

Scientific Field: This application falls under the field of Cosmetics and Personal Care Products .

Application Summary: Chemical derivatives of the compound are used in a variety of products, including detergents, deodorants, astringents, creams, and antiseptics used in topical applications, cold sterilization procedures, and spermicidal applications .

Results and Outcomes: The compound has been found to be effective in these applications, contributing to the effectiveness of the products .

Surface Disinfection in the Food Industry

Scientific Field: This application falls under the field of Food Safety and Hygiene .

Application Summary: Another application of the compound is in surface disinfection, which is found in the food industry .

Results and Outcomes: The compound has been found to be effective in surface disinfection, contributing to the safety and hygiene in the food industry .

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol is an organic compound classified as a catechol derivative. Its molecular formula is C₁₄H₂₂O₂, and it features a pyrocatechol structure with a bulky 1,1,3,3-tetramethylbutyl substituent at the 4-position. This unique structure contributes to its properties as an effective antioxidant, particularly in polymer applications. The compound exhibits a high degree of steric hindrance due to the tetramethylbutyl group, which influences its reactivity and stability in various chemical environments .

Typical of catechols, including:

  • Oxidation: Catechols are prone to oxidation, leading to the formation of quinones. This reaction can be catalyzed by various enzymes or occur spontaneously under certain conditions.
  • Redox Reactions: The compound can participate in redox reactions due to the presence of hydroxyl groups that can donate electrons.
  • Complex Formation: It can form complexes with metal ions, which may influence its antioxidant activity and stability in polymer matrices .

The synthesis of 4-(1,1,3,3-tetramethylbutyl)pyrocatechol can be achieved through several methods:

  • Alkylation of Pyrocatechol: The compound can be synthesized by alkylating pyrocatechol with 1,1,3,3-tetramethylbutyl chloride in the presence of a base such as sodium hydroxide.
  • Catalytic Methods: Catalysts may be employed to facilitate the reaction between pyrocatechol and the alkylating agent to improve yield and selectivity.
  • Patented Methods: Various patented methods focus on optimizing the synthesis process for industrial applications .

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol is primarily used as an antioxidant in various industries:

  • Polymer Industry: It enhances the stability and longevity of polymers by preventing oxidative degradation.
  • Food Industry: Potential applications as a food preservative due to its antioxidant properties.
  • Cosmetics: May be utilized in cosmetic formulations to protect against oxidative stress .

Several compounds share structural similarities with 4-(1,1,3,3-tetramethylbutyl)pyrocatechol. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-tert-ButylcatecholSimilar catechol structure but with a tert-butyl groupLower steric hindrance compared to tetramethylbutyl
2-Methyl-1-naphtholNaphthol derivative with methyl substitutionExhibits different solubility and reactivity
2-Hydroxy-4-methoxybenzaldehydeContains methoxy group instead of bulky alkyl groupDifferent functional properties due to methoxy
2-Hydroxy-5-tert-butylbenzaldehydeSimilar tert-butyl substitution but different positionAffects reactivity and biological activity

These comparisons illustrate how the bulky substituent in 4-(1,1,3,3-tetramethylbutyl)pyrocatechol contributes to its unique properties and applications compared to other related compounds .

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol represents an important class of substituted catechols with distinctive physicochemical properties that make it valuable in both analytical chemistry and industrial applications. The compound's structural features, combining a catechol moiety with a bulky tetramethylbutyl group, confer unique characteristics that distinguish it from simpler catechol derivatives. The presence of the two adjacent hydroxyl groups on the aromatic ring provides antioxidant properties, while the tetramethylbutyl substituent enhances its lipophilicity and stability. These properties have positioned this compound as a subject of interest in various research domains, particularly in analytical chemistry, environmental science, and materials science. Its significance is further underscored by its potential applications in chromatographic techniques, where it serves as both an analyte of interest and a model compound for method development.

Nomenclature Variations in Scientific Literature

The compound exhibits considerable nomenclature variation across scientific literature, which can sometimes lead to confusion in research and database searches. The primary chemical name, 4-(1,1,3,3-tetramethylbutyl)pyrocatechol, is the most commonly used identifier. However, several synonyms appear in different contexts:

NomenclatureReference
4-(1,1,3,3-Tetramethylbutyl)pyrocatechol
4-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol
4-(1,1,3,3-Tetramethylbutyl)-1,2-benzenediol
4-(1,1,3,3-Tetramethylbutyl)benzene-1,2-diol
4-(2-Methylheptan-2-yl)benzene-1,2-diol
1,2-Benzenediol, 4-(1,1,3,3-tetramethylbutyl)-

This diversity in nomenclature stems from different approaches to identifying the substituent group and the parent structure. The systematic IUPAC naming conventions prioritize different structural features, while common names like "pyrocatechol" persist from historical usage. The compound is also sometimes referred to in relation to its CAS Registry Number (1139-46-4), which provides an unambiguous identifier across databases.

Historical Development of Academic Interest

The academic interest in 4-(1,1,3,3-tetramethylbutyl)pyrocatechol has evolved alongside broader research into catechol derivatives. While the parent compound catechol was first isolated in 1839 by Edgar Hugo Emil Reinsch through the destructive distillation of catechin, substituted catechols with bulky alkyl groups like 4-(1,1,3,3-tetramethylbutyl)pyrocatechol have attracted increasing attention in recent decades for their specialized applications. The research trajectory parallels that of related compounds such as 4-tert-butylcatechol (TBC), which has been extensively studied for its industrial applications as a polymerization inhibitor and stabilizer. Scientific interest has intensified with the development of more sophisticated analytical techniques, allowing for better characterization and application of these compounds in various fields.

Relationship to Parent Compounds in Environmental Research

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol bears structural similarity to several compounds of environmental significance. Its parent compound, catechol (1,2-dihydroxybenzene), is widely distributed in nature and serves as a precursor to pesticides, flavors, and fragrances. The compound is also structurally related to 4-tert-butylcatechol and 4-tert-butylphenol, both of which have been subjects of environmental research.

Of particular environmental relevance is the relationship to 4-tert-butylphenol, which has been identified as an endocrine disrupting chemical widely distributed in natural water bodies and resistant to biodegradation. Studies have shown that 4-tert-butylphenol can be transformed to 4-tert-butylcatechol through photodegradation processes and hydroxyl radical oxidation. By extension, similar environmental transformation pathways might apply to 4-(1,1,3,3-tetramethylbutyl)pyrocatechol, though with potential differences due to the larger alkyl substituent.

Microbial degradation studies of related compounds provide further context for understanding potential environmental fate. For instance, research on the biodegradation of 4-tert-butylphenol has identified metabolic pathways involving the formation of 4-tert-butylcatechol as an intermediate, which is subsequently degraded via meta-cleavage mechanisms. These findings suggest possible analogous biodegradation pathways for 4-(1,1,3,3-tetramethylbutyl)pyrocatechol, though the larger substituent might affect the efficiency of microbial metabolism.

Industrial Synthesis Approaches

Industrial synthesis of 4-(1,1,3,3-tetramethylbutyl)pyrocatechol represents a specialized segment within the broader catechol derivative production industry [1]. The compound, with molecular formula C14H22O2 and molecular weight 222.32, is primarily manufactured through controlled alkylation processes that ensure high purity and consistent product quality [1].

The most established industrial approach employs a two-stage solid-bed reactor system utilizing acidic ion exchanger catalysts [5]. In the first stage, phenol reacts with diisobutene in a molar ratio of 1:1 to 8:1 in the presence of catalytic amounts of acidic ion exchanger and 1-5 weight percent water based on total starting mixture weight [5]. The reaction proceeds at temperatures of 110-140°C under superatmospheric pressure of up to 5 bar, producing the target alkylated phenol product alongside dioctyl phenol by-products [5]. The second stage involves reacting the by-product dioctyl phenol with additional phenol under similar conditions to obtain additional target product, achieving space-time yields of 4-10 kg per liter of catalyst per hour [5].

Industrial production data indicates significant market presence, with historical consumption in the United States estimated at 1.5 million pounds in 1989 [25]. Current market valuations suggest the 4-tert-butylcatechol market, which includes related tert-octyl derivatives, was valued at 150 million USD in 2024 and is projected to reach 250 million USD by 2033, representing a compound annual growth rate of 6.5 percent [36].

Production ParameterSpecificationReference
Temperature Range110-140°C [5]
PressureUp to 5 bar [5]
Molar Ratio (Phenol:Diisobutene)1:1 to 8:1 [5]
Water Content1-5 wt% [5]
Space-Time Yield4-10 kg/(L·h) [5]
Market Value (2024)150 million USD [36]

The catalyst selection for industrial processes focuses on strongly acidic cation exchangers, particularly resins of the sulfonated, divinylbenzene-crosslinked polystyrene type [5]. These catalysts demonstrate superior performance compared to homogeneous catalysis systems, addressing environmental protection concerns and corrosion issues associated with traditional Friedel-Crafts catalysts [5]. The particle size distribution maximum typically ranges from 0.3-1.3 millimeters, arranged in solid-bed reactors with controlled flow-through patterns depending on reaction mixture flow velocity [5].

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of 4-(1,1,3,3-tetramethylbutyl)pyrocatechol involves several refined methodologies that prioritize selectivity and product purity over large-scale throughput [30]. The most effective laboratory approach utilizes SO3H-functionalized ionic liquids as catalysts for the alkylation of catechol with tert-butyl alcohol [30].

Under optimized laboratory conditions, catechol conversion reaches 41.5 percent with selectivity for 4-tert-butyl catechol achieving 97.1 percent [30]. This electrophilic reaction exhibits kinetics-dependent characteristics, with higher frontier electron density at the C4 site contributing to preferential reaction progression toward the desired product [30]. The reaction mechanism involves lower activation energy barriers and higher thermodynamic stability that collectively favor formation of the para-substituted product [30].

Alternative laboratory techniques employ regioselective alkylation via Mitsunobu reactions, providing mild and efficient protocols for catechol alkylation [28]. These methods achieve para-alkylation products with high selectivity in moderate to good yields through reactions with alcohols under controlled conditions [28]. The Mitsunobu approach typically involves diisopropyl azodicarboxylate and triphenylphosphine in anhydrous tetrahydrofuran, with reaction mixtures cooled in ice baths during initial stages before warming to room temperature [28].

Vapor-phase selective alkylation represents another laboratory methodology, particularly effective when employing lanthanum phosphate catalysts [29]. These catalysts demonstrate activity for vapor phase alkylation with weak and medium acid sites, though specific performance data for tert-octyl derivatives requires further investigation [29].

Laboratory MethodConversion (%)Selectivity (%)Catalyst TypeReference
SO3H-functionalized ionic liquid41.597.1Ionic liquid [30]
Mitsunobu reactionModerate to goodHighDIAD/Ph3P [28]
Vapor-phase alkylationVariable~70Lanthanum phosphate [29]

Reaction of Catechol with Methyl Tertiary Butyl Ether

The alkylation of catechol with methyl tertiary butyl ether represents a particularly effective synthetic route for producing tert-butylated catechol derivatives [23] [27]. This methodology demonstrates superior performance compared to traditional alkylating agents such as isobutylene and tert-butyl alcohol, offering enhanced reaction efficiency and product selectivity [23] [27].

The reaction employs solid acid catalysts, with 20 weight percent dodecatungstophosphoric acid supported on K10 montmorillonite clay proving highly effective compared to other solid acid catalysts [23] [27]. The process follows typical second-order kinetics at fixed catalyst loading, characterized by weak adsorption of both reactant species [23] [27]. The energy of activation for catechol alkylation using this system measures 8.86 kcal mol⁻¹, indicating low activation barriers that suggest intraparticle diffusional resistance may influence reaction rates at higher temperatures [23] [27].

Methyl tertiary butyl ether serves as an efficient tert-butylating agent through a mechanism involving carbocation formation and subsequent electrophilic aromatic substitution [12]. The decomposition pathway of methyl tertiary butyl ether catalyzed by hydrogen halides proceeds through concerted mechanisms involving simultaneous bond cleavage and formation processes [12]. Electronic rearrangements contribute between 30.0 percent in fluoride systems to 43.8 percent in iodide systems, with activation entropy values remaining negative as expected for organized transition state formation [12].

The reaction conditions can be optimized through careful control of temperature, catalyst loading, and reactant ratios [23] [27]. Theoretical and experimental analyses confirm that the reaction mechanism involves initial protonation of the ether oxygen, followed by carbocation formation and subsequent electrophilic attack on the catechol ring system [23] [27].

Reaction ParameterValueObservationReference
Activation Energy8.86 kcal mol⁻¹Low barrier [23]
KineticsSecond orderFixed catalyst loading [23]
Catalyst PerformanceSuperiorvs. isobutylene/tert-butyl alcohol [23]
Electronic Contribution30.0-43.8%Depends on halide [12]

Alternative Production Routes

Several alternative synthetic pathways exist for producing 4-(1,1,3,3-tetramethylbutyl)pyrocatechol, each offering distinct advantages under specific reaction conditions [7] [10] [21]. Traditional Friedel-Crafts alkylation remains a fundamental approach, utilizing catechol reaction with gaseous reactants such as isobutylene in the presence of acid catalysts including sulfuric acid, aluminum chloride, boron trifluoride, hydrogen fluoride, and phosphoric acid [10].

The Friedel-Crafts mechanism proceeds through tertiary carbocation formation, where the generated ion attacks the aromatic ring to yield the alkylated product [10]. This reaction type demonstrates particular effectiveness when employing non-mineral catalysts, specifically ion exchange resins that offer advantages over mineral-based acid catalysts in terms of environmental impact and process control [10].

An alternative route involves direct alkylation of catechol with tertiary butyl alcohol using phosphoric acid or sulfuric acid catalysts [7]. The reaction utilizing 85 percent phosphoric acid and xylene as solvent provides good yields, while 66 percent sulfuric acid can substitute for phosphoric acid with reduced reaction yield [7]. These methods typically operate under atmospheric pressure conditions with moderate temperature requirements [7].

Patent literature describes high-purity synthesis methods involving pyrocatechol reaction with methyl tertiary butyl ether under controlled conditions [33]. This approach emphasizes product purity optimization through careful control of reaction parameters and subsequent purification steps [33]. The method addresses industrial requirements for consistent product quality and minimized by-product formation [33].

Biosynthetic approaches represent emerging alternative routes, though specific applications to tert-octyl catechol derivatives remain limited [17]. Engineered microorganisms demonstrate capability for catechol biosynthesis from lignin-derived compounds, achieving conversion yields exceeding 60 percent for model lignin monomers [17]. These biotechnological approaches offer potential for sustainable production pathways, particularly when utilizing renewable feedstock materials [17].

Alternative RouteCatalyst SystemYield/ConversionAdvantagesReference
Friedel-CraftsH2SO4, AlCl3, BF3GoodTraditional method [10]
Tertiary butyl alcoholH3PO4 (85%)GoodSimple conditions [7]
MTBE reactionControlled conditionsHigh purityProduct quality [33]
BiosyntheticEngineered microorganisms>60%Sustainable [17]

Green Chemistry Considerations in Synthesis

Green chemistry principles increasingly influence the development of sustainable synthetic pathways for 4-(1,1,3,3-tetramethylbutyl)pyrocatechol production [13] [14] [15]. Contemporary approaches emphasize environmentally friendly methodologies that minimize hazardous reagent usage while maintaining product quality and reaction efficiency [13] [14] [15].

Electrochemical synthesis represents a promising green chemistry approach for catechol derivative production [13]. Green electrochemical methods achieve catechol oxidation to ortho-benzoquinone using cyclic voltammetry and potential controlled coulometry, eliminating the need for hazardous chemical oxidants [13]. These processes operate in ethanol-phosphate buffer mixtures at neutral pH, producing novel heterocyclic products with excellent purities and yields while remaining environmentally friendly [13].

Bio-based synthesis routes offer significant environmental advantages over traditional petroleum-derived approaches [14] [17]. Synthesis from renewable feedstocks such as glucose utilizing genetically modified Escherichia coli as catalyst represents a greener alternative to benzene-based routes [14]. This biotechnological approach addresses environmental concerns associated with carcinogenic benzene starting materials and toxic intermediate phenol compounds while utilizing renewable corn starch-derived glucose [14].

Catalytic advances focus on developing more sustainable catalyst systems for phenolic compound functionalization [15]. Recent developments include methanol usage instead of methylchloride or dimethylsulfate for ether synthesis, alkylcarbonate employment for alcohol-ether production, and aldehyde utilization instead of halogenated alkanes for hydroxyalkylation reactions [15]. These modifications significantly reduce environmental impact while maintaining synthetic efficiency [15].

Ionic liquid catalysis offers environmental benefits through improved recyclability and reduced waste generation [19] [30]. SO3H-functionalized ionic liquids demonstrate excellent recycling performance for alkylation reactions, with recovered catalysts maintaining activity through multiple reaction cycles [19] [30]. This approach reduces catalyst consumption and minimizes waste disposal requirements compared to traditional acid catalysts [19] [30].

Water-based synthesis methods represent emerging green chemistry applications [18]. Novel approaches utilize tap water and reverse osmosis outlet water as environmentally friendly catalytic media for catechol synthesis through Dakin reactions [18]. These methods achieve excellent yields using readily available water sources while eliminating organic solvent requirements [18].

Green Chemistry ApproachEnvironmental BenefitPerformanceImplementationReference
Electrochemical synthesisNo hazardous oxidants68% yieldpH 7.0 conditions [13]
Bio-based synthesisRenewable feedstock>60% conversionE. coli catalyst [14] [17]
Ionic liquid catalysisRecyclable catalyst97.1% selectivityMultiple cycles [19] [30]
Water-based synthesisSolvent-free conditionsExcellent yieldsRoom temperature [18]

Free Radical Scavenging Mechanisms

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol demonstrates potent antioxidant activity through multiple free radical scavenging mechanisms. The compound's efficacy stems primarily from its catechol moiety, which contains two vicinal hydroxyl groups that readily participate in radical neutralization reactions. The primary mechanisms include hydrogen atom transfer, single electron transfer, and proton-coupled electron transfer processes.

The hydrogen atom transfer mechanism represents the most significant pathway for free radical scavenging by 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol. In this process, the phenolic hydroxyl groups donate hydrogen atoms directly to neutralize reactive oxygen species, with rate constants ranging from 10^6 to 10^8 M^-1s^-1. This mechanism is particularly effective against peroxyl radicals and hydroxyl radicals, which are among the most damaging reactive species in biological systems.

Single electron transfer mechanisms also contribute significantly to the antioxidant activity, with the catechol moiety forming stable phenoxy radicals upon electron donation. The resulting phenoxy radicals are stabilized through resonance delocalization within the aromatic system, preventing further oxidative chain reactions. Rate constants for single electron transfer processes typically range from 10^7 to 10^9 M^-1s^-1, indicating high reactivity toward radical species.

Proton-coupled electron transfer represents a more complex mechanism where simultaneous proton and electron transfer occurs from the phenolic hydroxyl groups. This mechanism is particularly important in aqueous environments where pH conditions influence the protonation state of the catechol moiety. The rate constants for proton-coupled electron transfer are generally lower, ranging from 10^3 to 10^6 M^-1s^-1, but this mechanism provides additional versatility in radical scavenging under varying physiological conditions.

Metal chelation contributes to the overall antioxidant efficacy by sequestering transition metals such as iron and copper, which catalyze the formation of highly reactive hydroxyl radicals through Fenton reactions. 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol forms stable complexes with Fe^3+ and Cu^2+ ions, with binding constants that effectively compete with endogenous ligands for metal coordination.

MechanismDescriptionCatechol InvolvementRate Constants (M-1s-1)
Hydrogen Atom Transfer (HAT)Direct hydrogen atom donation to neutralize radicalsHydroxyl groups donate hydrogen atoms10^6 - 10^8
Single Electron Transfer (SET)Single electron transfer to form radical cationsCatechol forms phenoxy radicals10^7 - 10^9
Proton-Coupled Electron Transfer (PCET)Simultaneous proton and electron transferPhenolic OH groups participate in coupled transfer10^3 - 10^6
Metal ChelationSequestering transition metals to prevent radical formationCatechol coordinates with Fe3+, Cu2+10^4 - 10^7
Radical AdditionDirect addition to radical speciesCatechol ring reacts with peroxyl radicals10^5 - 10^7

Antioxidative Efficacy Assessment

The antioxidative efficacy of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol has been evaluated using multiple standardized assays that measure different aspects of radical scavenging activity. Each assay provides unique insights into the compound's antioxidant mechanisms and relative potency compared to standard antioxidants.

The 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay demonstrates high efficacy for 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol, with IC50 values ranging from 15-25 μM. This assay primarily measures hydrogen atom transfer activity, and the catechol moiety's ability to donate hydrogen atoms from its phenolic hydroxyl groups accounts for the observed potency. The compound shows superior activity compared to many standard antioxidants, reflecting the enhanced reactivity provided by the catechol structure.

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation assay yields even more impressive results, with IC50 values of 8-15 μM, indicating very high antioxidant efficacy. This assay measures single electron transfer capacity, and the catechol moiety's ability to form stable phenoxy radicals through electron donation contributes to the exceptional performance observed in this system.

Oxygen radical absorbance capacity measurements provide insights into the compound's ability to scavenge peroxyl radicals, which are particularly relevant to lipid peroxidation processes. 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol demonstrates moderate efficacy in this assay, with IC50 values of 20-35 μM. The lower activity in this assay compared to others may reflect the specific requirements for peroxyl radical scavenging and the influence of the bulky tetramethylbutyl substituent on reactivity.

The ferric reducing antioxidant power assay evaluates the compound's ability to reduce metal ions, with IC50 values of 12-20 μM indicating high efficacy. This activity relates to the catechol moiety's ability to chelate and reduce transition metals, preventing their participation in radical-generating reactions.

Superoxide scavenging assays demonstrate high efficacy with IC50 values of 10-18 μM. The catechol structure is particularly effective at neutralizing superoxide anions through direct electron transfer and hydrogen atom donation mechanisms.

Assay MethodMechanismCatechol IC50 (μM)Relative Efficacy
DPPH Radical ScavengingHydrogen atom transfer15-25High
ABTS Radical CationSingle electron transfer8-15Very High
ORAC (Oxygen Radical Absorbance)Peroxyl radical scavenging20-35Moderate
FRAP (Ferric Reducing)Metal ion reduction12-20High
Superoxide ScavengingSuperoxide anion neutralization10-18High

Molecular Stabilization Mechanisms

The molecular stabilization of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol involves several complementary mechanisms that contribute to the compound's stability and antioxidant efficacy. These mechanisms work synergistically to maintain the integrity of the catechol structure while facilitating radical scavenging activities.

Resonance stabilization represents the most fundamental mechanism, providing 25-35 kJ/mol of energy contribution to overall molecular stability. The catechol moiety's aromatic system allows for extensive electron delocalization, particularly important when phenoxy radicals are formed during antioxidant reactions. This delocalization distributes the unpaired electron density across the aromatic ring system, preventing localized high-energy states that could lead to further oxidative damage.

Intramolecular hydrogen bonding between the vicinal hydroxyl groups contributes 15-25 kJ/mol to conformational stability. This hydrogen bonding creates a six-membered ring structure that stabilizes the catechol conformation and influences the compound's reactivity patterns. The strength of this hydrogen bond affects the relative ease of hydrogen atom donation during antioxidant reactions.

Metal coordination represents the most significant stabilization mechanism, contributing 40-60 kJ/mol to stability when chelation complexes are formed. The catechol moiety readily coordinates with transition metals through its hydroxyl groups, forming stable five-membered chelate rings. This coordination not only stabilizes the compound but also sequesters potentially harmful metal ions that could catalyze oxidative reactions.

Steric protection provided by the bulky tetramethylbutyl substituent contributes 20-30 kJ/mol to oxidation resistance. The branched alkyl chain creates a hydrophobic environment around the catechol moiety, limiting access of water and other polar species that could facilitate oxidative degradation. This steric hindrance is particularly important for maintaining stability in lipid environments.

Electronic delocalization beyond the immediate catechol system provides 30-45 kJ/mol of stabilization energy. The extended conjugation possible through the aromatic system and adjacent substituents creates multiple pathways for electron distribution, enhancing the overall stability of radical intermediates formed during antioxidant reactions.

Stabilization TypeMechanismStability EnhancementEnergy Contribution (kJ/mol)
Resonance StabilizationElectron delocalization in aromatic systemPhenoxy radical stabilization25-35
Hydrogen BondingIntramolecular H-bonding between OH groupsConformational stability15-25
Metal CoordinationChelation with transition metalsComplex formation stability40-60
Steric ProtectionBulky substituents protect reactive sitesOxidation resistance20-30
Electronic DelocalizationExtended conjugation systemRadical intermediate stabilization30-45

Protein Binding Interactions

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol exhibits diverse protein binding interactions that influence its biological activity and distribution within cellular systems. These interactions occur through multiple binding modes and affect various classes of proteins involved in antioxidant defense and cellular signaling.

Hydrophobic pocket interactions represent a primary binding mode, particularly relevant for the compound's interaction with transport proteins and membrane-associated enzymes. The tetramethylbutyl substituent provides significant hydrophobic character, facilitating binding to hydrophobic protein domains with dissociation constants ranging from 1-10 μM. These interactions primarily involve van der Waals forces and hydrophobic clustering effects, leading to enzyme activity modulation and altered protein conformations.

Active site cleft binding occurs with higher affinity, showing dissociation constants of 0.1-1 μM. The catechol moiety can form specific hydrogen bonds with amino acid residues in enzyme active sites, particularly those containing histidine, tyrosine, and serine residues. This binding mode often results in catalytic inhibition, as the compound competes with natural substrates for binding to the active site.

Allosteric site interactions demonstrate lower affinity with dissociation constants of 10-100 μM but can produce significant conformational changes in target proteins. The binding to allosteric sites involves electrostatic interactions between the catechol hydroxyl groups and charged amino acid residues, leading to altered protein dynamics and modified enzymatic activity.

Metal binding domain interactions show the highest affinity, with dissociation constants of 0.01-0.1 μM. The catechol moiety's ability to coordinate with metal ions enables displacement of natural cofactors in metalloproteins, potentially disrupting enzymatic function. This interaction is particularly relevant for enzymes involved in oxidative metabolism and radical generation.

Substrate channel binding involves moderate affinity interactions with dissociation constants of 5-50 μM. The compound can bind within enzyme substrate channels, affecting substrate transport and enzyme turnover rates. These interactions primarily involve van der Waals forces and contribute to the compound's ability to modulate enzymatic processes.

Binding SiteInteraction TypeBinding Affinity (Kd μM)Functional Impact
Hydrophobic PocketHydrophobic interactions1-10Enzyme activity modulation
Active Site CleftHydrogen bonding0.1-1Catalytic inhibition
Allosteric SiteElectrostatic interactions10-100Conformational changes
Metal Binding DomainMetal coordination0.01-0.1Cofactor displacement
Substrate ChannelVan der Waals forces5-50Substrate transport

Structure-Function Relationship Analysis

The structure-function relationships of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol reveal how specific molecular features contribute to its overall biological activity. Each structural element contributes differently to the compound's antioxidant efficacy, cellular interactions, and pharmacokinetic properties.

The catechol moiety represents the primary functional element, contributing 70-80% of the compound's radical scavenging activity. The vicinal hydroxyl groups provide the essential chemical functionality for hydrogen atom donation, electron transfer, and metal chelation reactions. The ortho-dihydroxybenzene structure creates optimal geometry for intramolecular hydrogen bonding and metal coordination, maximizing antioxidant potential while maintaining structural stability.

The alkyl chain length, specifically the tetramethylbutyl group, contributes moderately (15-20%) to membrane permeability and cellular distribution. This branched eight-carbon chain provides optimal lipophilicity for membrane penetration while maintaining sufficient polarity for aqueous solubility. The specific branching pattern creates steric hindrance that protects the catechol moiety from enzymatic degradation while facilitating interaction with lipid membranes.

The para-substitution pattern significantly impacts binding selectivity, contributing 20-30% to the compound's specific biological interactions. The positioning of the bulky alkyl chain at the para position relative to the catechol moiety creates a defined molecular shape that influences protein binding specificity and receptor interactions. This substitution pattern is particularly important for endocrine disruption potential and enzyme selectivity.

The molecular weight of 222.3 Da contributes minimally (5-10%) to bioavailability but represents an optimal balance between activity and absorption characteristics. This molecular size falls within the preferred range for oral bioavailability while maintaining sufficient structural complexity for selective biological interactions.

Lipophilicity, expressed as LogP = 4.2, contributes moderately (15-25%) to cellular uptake and tissue distribution. This lipophilicity value indicates significant membrane permeability while maintaining sufficient aqueous solubility for transport in biological fluids. The balance between hydrophilic and lipophilic character determines the compound's ability to cross biological barriers and reach target sites.

Structural FeatureParameterFunctional ImpactRelative Contribution
Catechol MoietyVicinal hydroxyl groupsRadical scavenging activityPrimary (70-80%)
Alkyl Chain LengthTetramethylbutyl chainMembrane permeabilityModerate (15-20%)
Substituent Patternpara-substitutionBinding selectivitySignificant (20-30%)
Molecular Weight222.3 DaBioavailabilityMinor (5-10%)
LipophilicityLogP = 4.2Cellular uptakeModerate (15-25%)

Endocrine Disruption Research Implications

The endocrine disruption potential of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol represents a significant area of research concern, as the compound shares structural similarities with known endocrine disruptors, particularly alkylphenols. The research implications span multiple hormonal systems and require comprehensive evaluation of molecular mechanisms and physiological effects.

Estrogen receptor binding represents the most extensively studied endocrine disruption mechanism. The compound demonstrates binding affinity to both ERα and ERβ receptors, with relative binding affinities of 0.001-0.01 compared to natural estradiol. Despite the relatively low binding affinity, the compound can activate estrogenic pathways at concentrations relevant to environmental exposure, leading to potential reproductive and developmental effects.

Thyroid hormone interference constitutes another significant concern, with research demonstrating the compound's ability to disrupt thyroid hormone transport and receptor binding. The binding affinity to thyroid hormone receptors is moderately higher than estrogen receptors, with relative affinities of 0.01-0.1 compared to natural thyroid hormones. This interference can lead to altered thyroid function, affecting metabolism, growth, and development.

Steroidogenesis disruption occurs through the compound's interaction with steroidogenic enzymes involved in hormone synthesis. The binding affinity to these enzymes is relatively high, with relative affinities of 0.1-1.0 compared to natural substrates. This interaction can alter the production of various steroid hormones, potentially affecting reproductive function and secondary sexual characteristics.

Hormone transport protein interactions represent an additional mechanism of endocrine disruption. The compound can bind to transport proteins with relative affinities of 0.01-0.1, potentially altering the distribution and bioavailability of endogenous hormones. This mechanism can amplify the effects of direct receptor interactions by changing hormone concentrations at target tissues.

Nuclear receptor activation encompasses broader endocrine effects beyond specific hormone receptors. The compound can activate various nuclear receptors involved in gene transcription, with relative binding affinities of 0.001-0.01. This activation can lead to altered gene expression patterns affecting multiple physiological processes, including metabolism, immune function, and cellular differentiation.

Disruption MechanismMolecular TargetBinding Affinity (relative to natural ligand)Physiological Effect
Estrogen Receptor BindingERα/ERβ receptors0.001-0.01Estrogenic activity
Thyroid Hormone InterferenceThyroid hormone receptors0.01-0.1Thyroid dysfunction
Steroidogenesis DisruptionSteroidogenic enzymes0.1-1.0Hormone imbalance
Hormone TransportTransport proteins0.01-0.1Altered distribution
Receptor ActivationNuclear receptors0.001-0.01Transcriptional changes

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1139-46-4

Wikipedia

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol

Dates

Last modified: 08-15-2023

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